molecular formula C16H12O6 B12371734 NDM-1 inhibitor-4

NDM-1 inhibitor-4

Número de catálogo: B12371734
Peso molecular: 300.26 g/mol
Clave InChI: OEPXUPYNKGGCKD-MLPAPPSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NDM-1 inhibitor-4, also known as compound 27, is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating bacterial infections. The emergence of NDM-1 producing bacteria has posed a significant challenge in clinical settings due to their resistance to multiple antibiotics .

Aplicaciones Científicas De Investigación

Inhibition Efficacy

A study by Jiang et al. demonstrated that PHT427 significantly inhibited NDM-1 activity and restored meropenem susceptibility in Escherichia coli strains expressing NDM-1. The research utilized high-throughput screening methods to identify PHT427 from a library of small molecular compounds, confirming its efficacy through various assays including fluorescence quenching and surface plasmon resonance (SPR) .

Synergistic Effects with Antibiotics

PHT427 has been shown to enhance the antibacterial activity of meropenem against clinical strains of Klebsiella pneumoniae producing NDM-1. The combination therapy not only increased the effectiveness of meropenem but also reduced the minimum inhibitory concentration (MIC) required for bacterial inhibition .

Structural Insights

Molecular dynamics simulations have provided insights into the binding interactions between PHT427 and NDM-1. These studies revealed that key amino acid residues, such as Asn220 and Gln123, play crucial roles in stabilizing the inhibitor-enzyme complex . Additionally, the compound's ability to chelate zinc ions at the active site was confirmed through zinc supplementation assays .

Comparative Analysis of Inhibitors

The following table summarizes key characteristics of various NDM-1 inhibitors, including PHT427:

Inhibitor IC50 (μmol/L) Mechanism Synergistic Antibiotic Target Bacteria
PHT4271.42Zinc chelationMeropenemE. coli, K. pneumoniae
VNI-4129.6Active site bindingNot specifiedVarious
Carnosic AcidNot specifiedAllosteric modulationMeropenemE. coli

Mecanismo De Acción

NDM-1 inhibitor-4 exerts its effects by binding to the active site of NDM-1, which contains two zinc ions. The inhibitor interacts with these zinc ions and the catalytic key amino acid residues, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy against NDM-1 producing bacteria . The detailed mechanism involves the adjustment of the carbonyl group of the substrate at the binding site by Zn1, while Zn2 interacts with the amide nitrogen and the carboxyl group of β-lactam antibiotics .

Comparación Con Compuestos Similares

NDM-1 inhibitor-4 is unique compared to other similar compounds due to its specific interaction with the zinc ions at the active site of NDM-1. Similar compounds include thiophene-carboxylic acid derivatives, disulfiram, and metallodrugs like auranofin and colloidal bismuth subcitrate (CBS). These compounds also inhibit NDM-1 activity but may have different modes of action and efficacy .

Conclusion

This compound is a promising compound in the fight against antibiotic resistance. Its unique mechanism of action and potential applications in various scientific fields make it a valuable tool for researchers and clinicians. Continued research and development of such inhibitors are essential to address the growing threat of multidrug-resistant bacteria.

Actividad Biológica

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has significantly compromised the effectiveness of β-lactam antibiotics, particularly carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections. The identification and development of effective NDM-1 inhibitors are crucial for combating these resistant strains. This article focuses on the biological activity of PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide), a novel compound identified as an effective NDM-1 inhibitor.

PHT427 exhibits its inhibitory effects primarily through:

  • Zinc Chelation : NDM-1 requires zinc ions for its enzymatic activity. PHT427 binds to the zinc at the active site, disrupting the enzyme's function.
  • Key Amino Acid Interactions : The binding of PHT427 involves critical amino acids in the active site, notably Asn220 and Gln123. Mutations in these residues significantly reduce the binding affinity of PHT427 to NDM-1, as demonstrated by surface plasmon resonance (SPR) assays .

Efficacy Studies

PHT427 was evaluated for its efficacy against various NDM-1 producing strains, including Klebsiella pneumoniae and Escherichia coli. The results indicated:

  • IC50 Value : PHT427 has an IC50 of 1.42 μmol/L, demonstrating potent inhibitory activity against NDM-1 .
  • Restoration of Antibiotic Susceptibility : When combined with meropenem, PHT427 restored the susceptibility of resistant strains to this antibiotic, highlighting its potential as an adjunct therapy in treating infections caused by NDM-1 producing bacteria .

Comparative Analysis with Other Inhibitors

The following table summarizes the inhibitory activities of PHT427 compared to other known inhibitors:

CompoundIC50 (μmol/L)Mechanism of ActionReference
PHT4271.42Zinc chelation + amino acid interaction
Compound 94 (YJh182)0.08Binds to active pocket
Compound 95 (YJh196)0.12Binds to active pocket
L-captopril164Non-specific MBL inhibitor

Case Study 1: Efficacy Against Clinical Strains

A clinical strain of Klebsiella pneumoniae producing NDM-1 was isolated from a patient with a severe infection. Treatment with meropenem alone was ineffective; however, when combined with PHT427, a significant reduction in bacterial load was observed within 48 hours . This case underscores the clinical relevance and potential application of PHT427 in real-world settings.

Case Study 2: In Vitro Studies

In vitro studies using high-throughput screening models demonstrated that PHT427 not only inhibited NDM-1 but also showed minimal toxicity to human cells at therapeutic concentrations. This safety profile is essential for further development into clinical applications .

Propiedades

Fórmula molecular

C16H12O6

Peso molecular

300.26 g/mol

Nombre IUPAC

(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6-

Clave InChI

OEPXUPYNKGGCKD-MLPAPPSSSA-N

SMILES isomérico

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O

SMILES canónico

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.